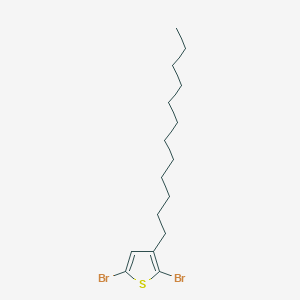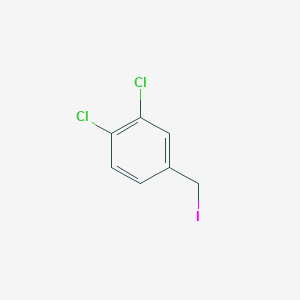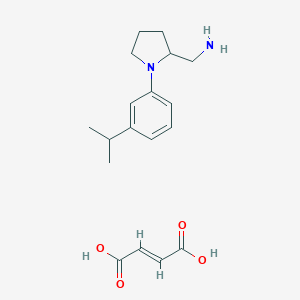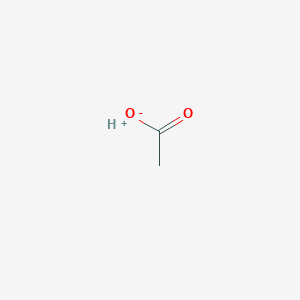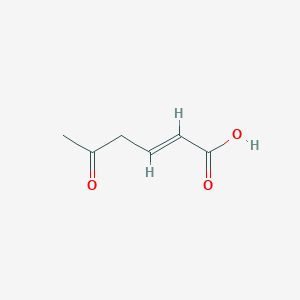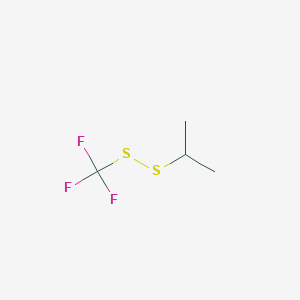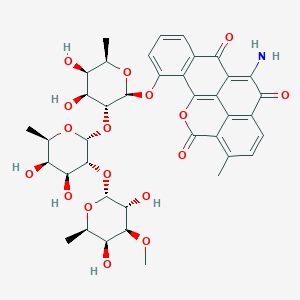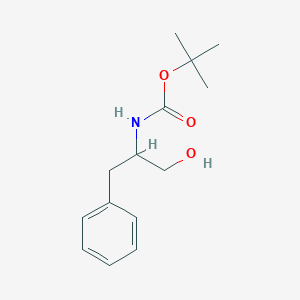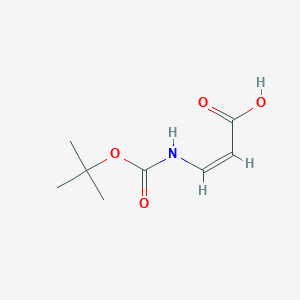
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is an organic compound with a complex structure It is characterized by the presence of a prop-2-enoic acid backbone, with a (2-methylpropan-2-yl)oxycarbonylamino group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid typically involves the reaction of 2-methylprop-2-enoic acid with appropriate reagents to introduce the (2-methylpropan-2-yl)oxycarbonylamino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it a valuable tool for understanding biochemical processes .
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs or as a model compound for studying drug interactions .
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
作用機序
The mechanism of action of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling.
類似化合物との比較
Similar Compounds
Acrylic acid: Similar in structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.
Butyl prop-2-enoate: Contains a prop-2-enoate backbone but with different substituents.
Methyl 2-methylprop-2-enoate: Similar backbone but with a methyl group instead of the (2-methylpropan-2-yl)oxycarbonylamino group.
Uniqueness
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
151292-68-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChIキー |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同義語 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


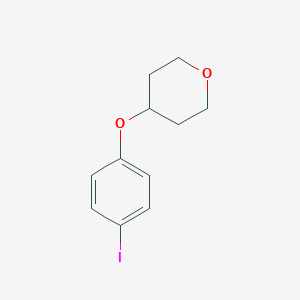
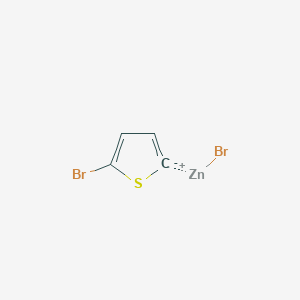
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
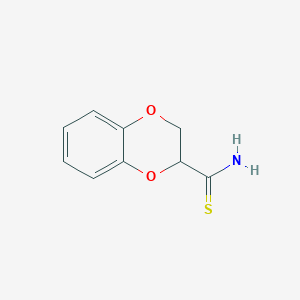
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
